2-(chloromethyl)-1H-indole-6-carbonitrile
Overview
Description
2-(chloromethyl)-1H-indole-6-carbonitrile is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1H-indole-6-carbonitrile typically involves the chloromethylation of 1H-indole-6-carbonitrile. One common method is the reaction of 1H-indole-6-carbonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-1H-indole-6-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Formation of new indole derivatives with various functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
2-(chloromethyl)-1H-indole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1H-indole-6-carbonitrile is not fully understood, but it is believed to involve the interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-4-methylquinazoline: Another chloromethylated compound with potential anticancer activity.
2-(chloromethyl)-4(3H)-quinazolinone: Known for its use in the synthesis of anticancer agents.
2-(chloromethyl)-benzoyloxybenzoic acid: A salicylic acid derivative with anti-inflammatory properties.
Uniqueness
2-(chloromethyl)-1H-indole-6-carbonitrile is unique due to its indole core structure, which is known for its versatility in medicinal chemistry. The presence of both chloromethyl and nitrile functional groups allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
2-(chloromethyl)-1H-indole-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-5-9-4-8-2-1-7(6-12)3-10(8)13-9/h1-4,13H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKIQLOOKOYXGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=C2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430761 | |
Record name | 2-(chloromethyl)-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313972-72-4 | |
Record name | 2-(chloromethyl)-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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